molecular formula C11H13N5O2S B1624067 Tivanidazole CAS No. 80680-05-3

Tivanidazole

Cat. No.: B1624067
CAS No.: 80680-05-3
M. Wt: 279.32 g/mol
InChI Key: FAMHRHPGWNQVGW-FNORWQNLSA-N
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Description

Tivanidazole is a synthetic nitroimidazole derivative known for its antiprotozoal and antibacterial properties. It is widely used to treat infections caused by protozoa and anaerobic bacteria, including trichomoniasis, giardiasis, and amebiasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tivanidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Tivanidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tivanidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying nitroimidazole derivatives and their reactions.

    Biology: Investigated for its effects on protozoal and bacterial infections.

    Medicine: Used in clinical trials for treating infections and as a potential anti-cancer agent.

    Industry: Employed in the development of new antimicrobial agents

Mechanism of Action

Tivanidazole exerts its effects by diffusing into the microorganism and undergoing reduction by ferredoxin-mediated electron transport. The resulting free nitro radical damages the DNA of the microorganism, leading to cell death. This mechanism is effective against both protozoa and anaerobic bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tivanidazole is unique due to its longer half-life compared to metronidazole, allowing for less frequent dosing. It also has a broader spectrum of activity against protozoa and anaerobic bacteria .

Properties

CAS No.

80680-05-3

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

2-ethyl-5-[(E)-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-en-2-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C11H13N5O2S/c1-4-9-13-14-11(19-9)7(2)5-8-12-6-10(15(8)3)16(17)18/h5-6H,4H2,1-3H3/b7-5+

InChI Key

FAMHRHPGWNQVGW-FNORWQNLSA-N

Isomeric SMILES

CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C

SMILES

CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C

Canonical SMILES

CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C

80680-05-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.65 g of 1-methyl-5-nitroimidazole-2-carboxaldehyde, which has been dissolved in 80 ml of acetic acid and 35 ml of acetic anhydride, is dripped into 17.1 g of 2,5-diethyl-1,3,4thiadiazole, which has been dissolved in a mixture of 60 ml of acetic acid, 25 ml of acetic anhydride and 0.5 g of zinc chloride, over a period of 5 hours at reflux temperature. After being heated for a further 24 hours at reflux temperature the reaction mixture is concentrated by removing the solvent and water is added. The precipitated reaction product is then subjected to sublimation and recrystallized from propanol. 2.9 g of product, corresponding to 35% of the theory, is obtained. The compound melts at 125° C.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Name
product

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